Pamapimod p38α Binding Affinity: >100-Fold Selectivity Over p38β Versus 10-Fold for SCIO-469 and 14-Fold for VX-702
Pamapimod exhibits >100-fold selectivity in binding affinity for p38α (Kd = 0.2 nM) over p38β (Kd = 29 nM) . This selectivity window substantially exceeds that of comparator p38α inhibitors: SCIO-469 (talmapimod) demonstrates approximately 10-fold selectivity for p38α (IC50 = 9 nM) over p38β , while VX-702 shows 14-fold higher potency for p38α versus p38β . In contrast, BIRB-796 (doramapimod) is a pan-p38 inhibitor with IC50 values of 38, 65, 200, and 520 nM for p38α/β/γ/δ respectively, lacking the α-isoform discrimination profile .
| Evidence Dimension | Selectivity for p38α over p38β (Kd or fold-selectivity) |
|---|---|
| Target Compound Data | Kd(p38α) = 0.2 nM; Kd(p38β) = 29 nM; >100-fold selectivity |
| Comparator Or Baseline | SCIO-469: ~10-fold selectivity (IC50(p38α)=9 nM); VX-702: 14-fold selectivity; BIRB-796: pan-p38 inhibition, no α/β discrimination |
| Quantified Difference | Pamapimod exhibits at least 7- to 10-fold greater α/β selectivity margin compared to SCIO-469 and VX-702 |
| Conditions | In vitro binding assays (Kd determination via kinase panel profiling) |
Why This Matters
Higher isoform selectivity may reduce off-target effects mediated through p38β/γ/δ pathways, enabling cleaner interrogation of p38α-specific biology.
